molecular formula C7H7ClF3N3 B1487734 2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 1334148-14-9

2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B1487734
CAS No.: 1334148-14-9
M. Wt: 225.6 g/mol
InChI Key: UZJMYBPLMQTGFK-UHFFFAOYSA-N
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Description

Pyrimidine Ring Geometry

  • Bond lengths :

    • C-N bonds: 1.33–1.34 Å (typical for aromatic pyrimidines) .
    • C-Cl bond: 1.73 Å (shorter than aliphatic C-Cl due to resonance) .
    • C-CF₃ bond: 1.52 Å , reflecting sp³ hybridization at the trifluoromethyl carbon .
  • Bond angles :

    • N-C-N angles: ~120°, consistent with sp² hybridization.
    • C-Cl-C angle: Slightly distorted to 118° due to steric and electronic effects .

Substituent Spatial Arrangement

  • The trifluoromethyl group (-CF₃) exhibits a tetrahedral geometry, with C-F bond lengths of 1.33 Å and F-C-F angles of 109.5° .
  • The dimethylamine group (-N(CH₃)₂) adopts a trigonal pyramidal geometry around nitrogen, with C-N-C angles of 111° and N-C bond lengths of 1.45 Å .

Table 2: Selected bond lengths and angles

Bond/Angle Measurement (Å/°)
Pyrimidine C-N 1.33–1.34
C-Cl 1.73
C-CF₃ 1.52
N-C-N (ring) 120
F-C-F (CF₃) 109.5

Electronic Configuration and Resonance Stabilization Effects

The electronic structure of the compound is governed by conjugation within the pyrimidine ring and the electron-withdrawing effects of substituents.

Aromatic π-System and Resonance

  • The pyrimidine ring exhibits 6π-electron aromaticity , with resonance structures delocalizing electrons across the N1-C2-N3-C4-C5-C6 framework .
  • Chloro and trifluoromethyl groups withdraw electron density via inductive effects (-I), reducing ring electron density and stabilizing positive charge in resonance hybrids .

Substituent Electronic Effects

  • Chloro group (-Cl) :

    • Withdraws electrons via -I, directing electrophilic substitution to the meta position.
    • Stabilizes negative charge in resonance structures through polarizability .
  • Trifluoromethyl group (-CF₃) :

    • Strong -I effect due to high electronegativity of fluorine, deactivating the ring and further limiting electrophilic reactivity .
  • Dimethylamine group (-N(CH₃)₂) :

    • Exhibits weak electron-donating resonance (+R) but dominant -I effect from methyl groups, resulting in net electron withdrawal .

Resonance Hybrid Contributions

  • Major resonance forms involve charge localization at nitrogen atoms (N1 and N3) and para to the chloro group (C5).
  • The trifluoromethyl group minimizes charge accumulation at C6 through its electron-withdrawing nature .

Table 3: Electronic effects of substituents

Substituent Resonance Effect Inductive Effect Net Effect on Ring
-Cl Slight -M Strong -I Deactivation
-CF₃ None Strong -I Deactivation
-N(CH₃)₂ Weak +M Moderate -I Mild deactivation

This electronic profile renders the compound less reactive toward electrophilic substitution compared to unsubstituted pyrimidine, with stability enhanced by resonance and inductive effects .

Properties

IUPAC Name

2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3N3/c1-14(2)5-3-4(7(9,10)11)12-6(8)13-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJMYBPLMQTGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186822
Record name 4-Pyrimidinamine, 2-chloro-N,N-dimethyl-6-(trifluoromethyl)-
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Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334148-14-9
Record name 4-Pyrimidinamine, 2-chloro-N,N-dimethyl-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334148-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 2-chloro-N,N-dimethyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination and Amination Sequence

  • Step 1: Introduction of the Trifluoromethyl Group

    The trifluoromethyl group at position 6 is typically introduced early in the synthesis, often via trifluoromethylation of a pyrimidine precursor or by using trifluoromethyl-substituted starting materials such as 2-chloro-6-(trifluoromethyl)pyrimidine.

  • Step 2: Chlorination at Position 2

    Chlorination at the 2-position is commonly achieved through electrophilic chlorination using chlorine gas or chlorinating agents under controlled conditions, ensuring selective substitution without affecting other positions.

  • Step 3: Amination at Position 4

    The 4-position amination involves nucleophilic substitution of a suitable leaving group (often chlorine) with N,N-dimethylamine. This step is typically conducted under reflux in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), using an excess of N,N-dimethylamine to drive the reaction to completion.

Representative Synthetic Route Example

A representative synthetic route involves:

Step Reactants & Conditions Description
1 4,6-dichloro-2-(trifluoromethyl)pyrimidine Starting material with chlorine atoms at positions 4 and 6 and trifluoromethyl at position 2
2 Reaction with N,N-dimethylamine in NMP at 100°C for 10 hours Selective nucleophilic substitution of chlorine at position 4 by N,N-dimethylamine
3 Purification by silica gel chromatography (ethyl acetate/petroleum ether) Isolation of pure this compound

This method yields the target compound with yields typically exceeding 75%.

Detailed Reaction Conditions and Parameters

Parameter Typical Values Notes
Solvent NMP, DMF Polar aprotic solvents favor nucleophilic substitution
Temperature 80–110 °C Elevated temperature promotes reaction rate
Reaction Time 8–12 hours Sufficient for complete substitution
Molar Ratios 1:3 (pyrimidine: N,N-dimethylamine) Excess amine ensures full conversion
Purification Silica gel chromatography Ethyl acetate/petroleum ether mixtures used

Summary Table of Preparation Methods

Method Key Reactants Solvent Temp (°C) Time (h) Yield (%) Notes
Nucleophilic substitution of 4,6-dichloro-2-(trifluoromethyl)pyrimidine with N,N-dimethylamine 4,6-dichloro-2-(CF3)pyrimidine + N,N-dimethylamine NMP or DMF 100 10 75–80 Regioselective substitution at 4-position
Alternative amination using amine salts and bases Similar DMF 80–110 8–12 70–78 Use of bases to scavenge HCl

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like sodium azide or potassium iodide are used, often in the presence of a base.

Major Products Formed:

  • N-oxide Derivatives: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Key Structural Differences

The table below summarizes structurally similar pyrimidine derivatives and their substituents:

Compound Name Substituents (Positions) Structural Similarity Key Differences
Target Compound Cl (2), N,N-dimethylamino (4), CF₃ (6)
6-(Trifluoromethyl)pyrimidin-4-amine H (2), NH₂ (4), CF₃ (6) 0.68 Lacks Cl and dimethylamino groups
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine Cl (2), NH₂ (4), CF₃ (6) 0.61 Lacks dimethylamino group
6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine Cl (6), N,N-dimethylamino (4), CF₃ (2) 0.59 Substituent positions reversed (Cl at 6 vs. 2)
6-Chloro-N,N-dimethylpyrimidin-4-amine Cl (6), N,N-dimethylamino (4), H (2) 0.86 Lacks CF₃ group

Notes:

  • Similarity scores (0–1 scale) reflect structural overlap based on substituent patterns .
  • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • Dimethylamino vs. amine groups: The N,N-dimethylamino group increases solubility in organic solvents compared to primary amines .

Commercial and Research Status

  • Availability : The target compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis scalability or niche applications .
  • Research Applications : Pyrimidines with similar substitution patterns are explored in drug discovery (e.g., kinase inhibitors) and agrochemicals .

Biological Activity

2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C7H7ClF3N3 and a molecular weight of 225.6 g/mol, is characterized by its unique trifluoromethyl and chloro substituents which may influence its interaction with biological targets.

PropertyValue
Chemical FormulaC7H7ClF3N3
Molecular Weight225.6 g/mol
IUPAC NameThis compound
PubChem CID54592429
AppearancePowder
Storage TemperatureRoom Temperature

Biological Activity Overview

Research has indicated that pyrimidine derivatives exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial properties. The specific biological activity of this compound has not been extensively documented in the literature; however, insights can be drawn from studies on related compounds.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives. For instance, certain pyrimidines have shown efficacy against influenza viruses, with mechanisms involving inhibition of viral replication and reduction of viral load in infected models . While specific data on this compound is limited, its structural similarities to active compounds suggest it may exhibit comparable antiviral properties.

Anticancer Activity

Pyrimidine-based compounds have also been explored for their anticancer effects. For example, derivatives similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells . The presence of trifluoromethyl groups in these compounds can enhance their lipophilicity and improve cell membrane permeability, potentially increasing their effectiveness against tumors.

Case Study: Structure-Activity Relationship (SAR)
A study focusing on pyrimidine derivatives revealed that modifications at the 6-position significantly influenced cytotoxicity against cancer cell lines like HeLa and MDA-MB-231. The introduction of halogen substituents was found to enhance activity while maintaining a favorable safety profile .

The biological activity of pyrimidine derivatives often involves multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrimidines act as enzyme inhibitors, targeting pathways crucial for cancer cell survival and proliferation.
  • DNA Interaction : Some compounds intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes in rapidly dividing cells.
  • Apoptosis Induction : Certain derivatives have been reported to induce apoptosis through caspase activation pathways, particularly in cancer cells .

Safety and Toxicology

Understanding the safety profile of this compound is crucial for its potential therapeutic application. Preliminary assessments suggest that while some pyrimidine derivatives exhibit toxicity at high concentrations, selective targeting mechanisms can mitigate risks to normal cells . Future studies should focus on comprehensive toxicity evaluations using in vivo models.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine?

A1. Synthesis typically involves halogenation and amination steps. A validated method includes:

  • Reaction Setup : Refluxing intermediates (e.g., 5-chloromethyl derivatives) with dimethylamine in chloroform under nitrogen .
  • Purification : Column chromatography on silica gel (200–300 mesh) with chloroform eluent, followed by methanol crystallization to isolate pure crystals (yield: ~78%) .
  • Key Variables : Temperature control (reflux at ~80°C) and stoichiometric excess of dimethylamine ensure high yields.

Q. Q2. How is structural confirmation achieved for this compound?

A2. Multimodal analytical techniques are essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify dimethylamino protons (δ ~2.8–3.2 ppm) and pyrimidine ring carbons (δ ~160–165 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (225.60 g/mol) via [M+H]+^+ peak at m/z 226.6 .
  • X-ray Crystallography : Resolves trifluoromethyl orientation and dihedral angles between pyrimidine and substituents (e.g., ~12.8° twist for aromatic groups) .

Q. Q3. What are the primary research applications of this compound?

A3. It serves as:

  • Medicinal Chemistry Probe : The trifluoromethyl group enhances metabolic stability for kinase inhibition studies .
  • Synthetic Intermediate : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pyrimidine motifs into bioactive molecules .

Advanced Research Questions

Q. Q4. How does the trifluoromethyl group influence electronic and steric properties?

A4. The CF3_3 group:

  • Electron-Withdrawing Effects : Reduces electron density on the pyrimidine ring, altering reactivity in nucleophilic substitutions .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Conformational Rigidity : Steric bulk restricts rotation, favoring planar pyrimidine conformations (validated by X-ray) .

Q. Q5. How can researchers resolve contradictions in biological activity data across analogs?

A5. A systematic approach is recommended:

  • SAR Studies : Compare analogs with substituent variations (e.g., methyl vs. ethyl groups) to identify critical interactions .
  • Computational Modeling : DFT calculations (e.g., Gibbs free energy of binding) and molecular docking predict binding affinities to targets like kinases .
  • In Vitro Validation : Use enzyme inhibition assays (e.g., IC50_{50} measurements) under standardized conditions to minimize variability .

Q. Q6. What strategies optimize regioselectivity in derivatization reactions?

A6. Key methods include:

  • Directing Groups : Install temporary groups (e.g., boronate esters) to guide functionalization at the C4 or C6 positions .
  • Catalytic Systems : Pd-catalyzed C–H activation with ligands (e.g., PPh3_3) achieves >90% selectivity for aryl coupling at C2 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the chloro-substituted position .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine
Reactant of Route 2
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Reactant of Route 2
2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-4-amine

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